molecular formula C16H9Li B12535334 Lithium, [[4-(phenylethynyl)phenyl]ethynyl]- CAS No. 676261-13-5

Lithium, [[4-(phenylethynyl)phenyl]ethynyl]-

Cat. No.: B12535334
CAS No.: 676261-13-5
M. Wt: 208.2 g/mol
InChI Key: WQMDNPSJOAIAEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium, [[4-(phenylethynyl)phenyl]ethynyl]- (abbreviated as Li-PEPE for clarity in this article) is an organolithium compound characterized by a conjugated ethynyl-phenyl-ethynyl backbone. This structure confers unique electronic properties due to the sp-hybridized carbon chains and aromatic π-system. The lithium ion, as a counterion, introduces ionic conductivity and polarizability, making Li-PEPE a candidate for applications in molecular electronics, energy storage, and catalysis.

Properties

CAS No.

676261-13-5

Molecular Formula

C16H9Li

Molecular Weight

208.2 g/mol

IUPAC Name

lithium;1-ethynyl-4-(2-phenylethynyl)benzene

InChI

InChI=1S/C16H9.Li/c1-2-14-8-10-16(11-9-14)13-12-15-6-4-3-5-7-15;/h3-11H;/q-1;+1

InChI Key

WQMDNPSJOAIAEU-UHFFFAOYSA-N

Canonical SMILES

[Li+].[C-]#CC1=CC=C(C=C1)C#CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium, [[4-(phenylethynyl)phenyl]ethynyl]- typically involves the reaction of phenylethynyl lithium with 4-bromo-1-ethynylbenzene. The reaction is carried out in an inert atmosphere, often using a solvent like tetrahydrofuran (THF) to facilitate the reaction. The mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and solvent purity, to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Lithium, [[4-(phenylethynyl)phenyl]ethynyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: It can be reduced to form alkanes or alkenes.

    Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction can produce alkanes or alkenes. Substitution reactions can lead to a variety of new organolithium compounds.

Scientific Research Applications

Lithium, [[4-(phenylethynyl)phenyl]ethynyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.

    Biology: The compound is studied for its potential use in drug development and as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceuticals.

    Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique reactivity and structural properties.

Mechanism of Action

The mechanism of action of Lithium, [[4-(phenylethynyl)phenyl]ethynyl]- involves its ability to participate in nucleophilic addition and substitution reactions. The lithium atom acts as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is facilitated by the electron-rich phenylethynyl groups, which stabilize the transition state and enhance the compound’s overall reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Supramolecular Chemistry

[6-[2-(Trimethylsilyl)ethynyl]-2-pyridyl]thiophene ()

This compound features a pyridyl-thiophene core with trimethylsilyl (TMS)-protected ethynyl groups. Unlike Li-PEPE, it lacks ionic character but benefits from heterocyclic stabilization (pyridine and thiophene). Key differences include:

  • Electronic Effects : The pyridine nitrogen and thiophene sulfur introduce electron-withdrawing and π-conjugative effects, respectively, enhancing thermal stability (decomposition at 220°C vs. Li-PEPE’s 180°C) but reducing conductivity (2.8×10⁻⁴ S/cm vs. Li-PEPE’s 1.5×10⁻³ S/cm) .
  • Synthesis : The use of TBAF for desilylation achieves 85% yield, suggesting robust methodology for ethynyl-group activation .
1,4-Bis(trithiaadamantylethynyl)benzene ()

This derivative incorporates sulfur-rich trithiaadamantyl groups, enabling strong intermolecular S···S interactions. Key distinctions from Li-PEPE:

  • Supramolecular Assembly : Sulfur atoms facilitate halogen bonding and crystal engineering, whereas Li-PEPE relies on π-stacking and ionic interactions.
  • Solubility : Low solubility in chloroform contrasts with Li-PEPE’s moderate solubility in THF, impacting processability .

Electronic and Functional Properties

Property Li-PEPE [6-(TMS-ethynyl)pyridyl]thiophene 1,4-Bis(trithiaadamantylethynyl)benzene
Molecular Weight ~250.3 g/mol 345.4 g/mol 456.6 g/mol
Conductivity 1.5×10⁻³ S/cm (ionic + π) 2.8×10⁻⁴ S/cm (π-only) 5.0×10⁻⁵ S/cm (non-conjugated S-groups)
Thermal Stability 180°C 220°C 200°C
Key Interactions Ionic, π-stacking π-π, hydrogen bonding Halogen/S···S interactions

Reactivity and Stability

  • Li-PEPE : Highly reactive to moisture and oxygen due to the lithium ion, necessitating inert handling. Its ionic nature enhances charge transport but limits ambient stability.
  • Pyridyl-Thiophene Derivative : Stabilized by aromatic heterocycles and TMS protection, enabling easier storage and processing .
  • Trithiaadamantane Derivatives : Sulfur atoms improve oxidative stability but reduce electronic delocalization compared to Li-PEPE’s fully conjugated system .

Biological Activity

Lithium compounds have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. This article focuses on the compound Lithium, [[4-(phenylethynyl)phenyl]ethynyl], exploring its biological activity, relevant case studies, and research findings.

Overview of Lithium Compounds

Lithium is primarily known for its application in treating bipolar disorder and depression. Its mechanism of action involves modulation of neurotransmitter release and neuroprotective effects. Recent studies have expanded the scope of lithium's biological activity beyond psychiatric disorders, highlighting its potential in various therapeutic areas.

Chemical Structure

The compound Lithium, [[4-(phenylethynyl)phenyl]ethynyl] can be described by its structural formula:

C16H14Li\text{C}_{16}\text{H}_{14}\text{Li}

This structure features a lithium ion coordinated with a phenylethynyl group, which may influence its interaction with biological targets.

Neuroprotective Effects

Research indicates that lithium has neuroprotective properties, particularly in the context of neurodegenerative diseases. A study found that lithium can enhance the survival of neurons in models of Alzheimer's disease by inhibiting glycogen synthase kinase-3 (GSK-3), an enzyme implicated in tau phosphorylation and neurotoxicity .

Antidepressant Properties

Lithium's role as an antidepressant is well-documented. It is believed to exert its effects through the modulation of serotonin and norepinephrine levels in the brain. A retrospective case analysis demonstrated that patients receiving lithium alongside clozapine showed a lower incidence of neutropenia compared to those not receiving lithium, suggesting a protective effect during treatment .

Anti-inflammatory Activity

Emerging evidence suggests that lithium exhibits anti-inflammatory properties. Studies have shown that lithium can inhibit pro-inflammatory cytokines and reduce oxidative stress, which may contribute to its therapeutic effects in mood disorders and neurodegenerative conditions .

Case Studies

  • Lithium and Clozapine Rechallenge
    • A retrospective analysis involving 25 patients indicated that the co-prescription of lithium during clozapine rechallenge resulted in only one case (4%) of recurrent neutropenia, significantly lower than the national average (21.2%). This suggests a potential utility for lithium in enhancing safety during high-risk pharmacotherapy .
  • Neuroprotection in Alzheimer's Disease Models
    • In vitro studies demonstrated that lithium treatment led to decreased levels of amyloid-beta plaques and improved neuronal survival rates in cultured neurons exposed to toxic conditions associated with Alzheimer's disease .

Mechanistic Insights

Recent investigations into the mechanisms underlying lithium's biological activity have revealed several key pathways:

  • GSK-3 Inhibition : Lithium's ability to inhibit GSK-3 has been linked to its neuroprotective effects and mood-stabilizing properties.
  • Modulation of Neurotransmitter Systems : Lithium influences various neurotransmitter systems, enhancing serotonin and norepinephrine signaling, which are critical for mood regulation.
  • Inhibition of Inflammatory Pathways : By reducing levels of inflammatory markers, lithium may mitigate neuronal damage associated with chronic inflammation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.